molecular formula C17H21NO3 B1262312 N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Cat. No. B1262312
M. Wt: 287.35 g/mol
InChI Key: HEPRAZQZDVDTHU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.

Scientific Research Applications

Synthesis and Antibacterial Activities

A significant application of N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives is in the field of medicinal chemistry, particularly in synthesizing compounds with potential antibacterial and antifungal properties. One study conducted by Helal et al. (2013) involved the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showcasing efficient synthesis and significant antimicrobial activities against various strains, comparable to standard agents like Ampicillin and Flucanazole. The study highlights the potential of these derivatives in developing new antibacterial and antifungal agents, emphasizing the importance of structure-activity relationship studies for optimizing antimicrobial efficacy (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Pharmacological Analysis

Another application is in the pharmacological analysis of melatonin receptor ligands. Chu et al. (2002) reported the synthesis and binding analysis of a series of naphthalenic melatonin receptor ligands, including N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting their potential use in developing therapeutics targeting melatonin receptors (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).

Pesticide Detection

In the field of biosensors, Tran et al. (2012) designed a new electropolymerizable monomer based on a similar naphthoquinone structure for use in a label-free electrochemical immunosensor. This sensor, when polymerized on an electrode and coupled with a specific antibody, showed promise for direct, sensitive, and label-free detection of pesticides, with a notably low detection limit. This application demonstrates the versatility of naphthoquinone derivatives in environmental monitoring and safety (Tran et al., 2012).

properties

Product Name

N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-[(2R)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide

InChI

InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m1/s1

InChI Key

HEPRAZQZDVDTHU-CYBMUJFWSA-N

Isomeric SMILES

CCC(=O)NC[C@H](CO)C1=CC=CC2=C1C=C(C=C2)OC

Canonical SMILES

CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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